molecular formula C35H44N6O5 B1667494 Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp CAS No. 141594-26-5

Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp

Cat. No. B1667494
M. Wt: 628.8 g/mol
InChI Key: ZBJNAHVLKNFOPP-OJDZSJEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BQ 484 is an endothelin ET (a) receptor antagonisht.

Scientific Research Applications

Synthesis and Properties of Polypeptides

A study by Uchida et al. (1996) focused on the synthesis of high-molecular-weight polypeptides, including copolypeptides with tryptophan (Trp) and various amino acids like leucine (Leu). This research is significant for understanding the properties and applications of polypeptides containing Trp and Leu, which are components of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Uchida et al., 1996).

Peptide Sequencing Methods

Chang (1977) described a high-sensitivity method for sequencing peptides, including a hexapeptide containing Leu and Trp. This method is crucial for analyzing the structure and sequence of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Chang, 1977).

Peptide Permeation Studies

Veuillez et al. (1998) and (2002) studied the ex vivo permeation of Trp-Leu and its derivatives across pig oral mucosa, providing insights into the transport mechanisms of similar dipeptides. This research is applicable to understanding the mucosal absorption and distribution of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Veuillez et al., 1998), (Veuillez et al., 2002).

Peptide Transport and Separation

Hossain and Stanley (1995) described the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process. This study is relevant for the separation and purification processes of peptides including Trp and Leu (Hossain & Stanley, 1995).

Enzymatic Modification of Tryptophan Residues

Ito et al. (1981) investigated the enzymatic modification of tryptophan residues in peptides, which is relevant to understanding the biochemical interactions and modifications of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Ito et al., 1981).

Electrochemical Sensing of Tryptophan

Xia et al. (2020) developed an electrochemical sensor for L-Tryptophan, which could be applied for detecting and quantifying tryptophan-containing peptides (Xia et al., 2020).

Fluorescence of Tryptophan-Containing Peptides

Anderson et al. (1983) conducted a study on the influence of conformation on the fluorescence of tryptophan-containing peptides. This research can be applied to understanding the fluorescence properties of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Anderson et al., 1983).

properties

CAS RN

141594-26-5

Product Name

Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp

Molecular Formula

C35H44N6O5

Molecular Weight

628.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30+,31+/m0/s1

InChI Key

ZBJNAHVLKNFOPP-OJDZSJEKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

LWW

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BQ 485
BQ-485
perhydroazepin-1-yl leucyl-tryptophyl-tryptophan
perhydroazepin-1-yl-Leu-Trp-Trp

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 2
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 3
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 4
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 5
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
Reactant of Route 6
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp

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